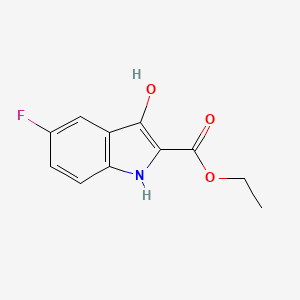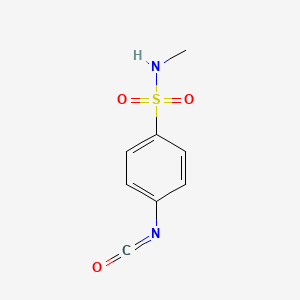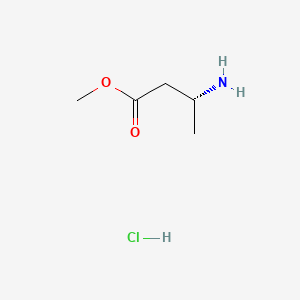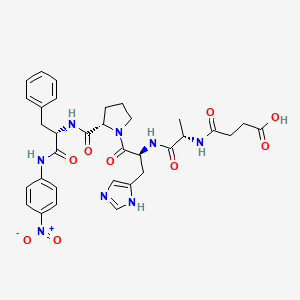
2-(5-Oxazolyl)benzoic Acid
概要
説明
2-(5-Oxazolyl)benzoic Acid is an organic compound characterized by the presence of an oxazole ring attached to a benzoic acid moiety. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity. It is widely used in various fields of scientific research due to its versatile nature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoic acid derivatives with amino alcohols, followed by cyclization to form the oxazole ring. For instance, a palladium-catalyzed cyclization can be employed, where acid chlorides react with propargylamines in the presence of palladium acetate and triethylamine in toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-(5-Oxazolyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other oxidizing agents under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced benzoic acid derivatives, and other functionalized compounds.
科学的研究の応用
2-(5-Oxazolyl)benzoic Acid finds extensive applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
作用機序
The mechanism of action of 2-(5-Oxazolyl)benzoic Acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-(5-Phenyl-2-oxazolyl)benzoic Acid: A benzoic acid derivative with a phenyl-substituted oxazole group, known for its antioxidant properties.
2-(4-Oxazolyl)benzoic Acid: Another oxazole derivative with a different substitution pattern, exhibiting distinct reactivity and applications.
Uniqueness: 2-(5-Oxazolyl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGSVWPWKVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

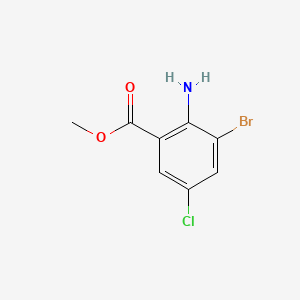



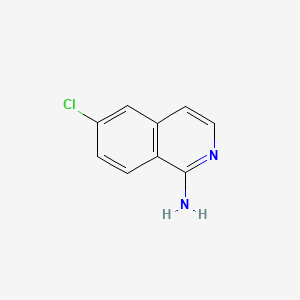
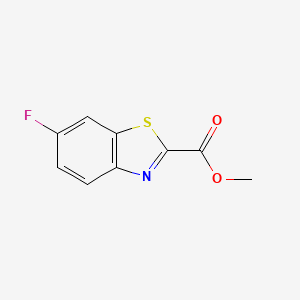
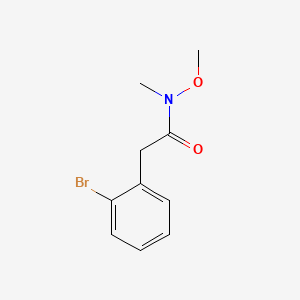
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
